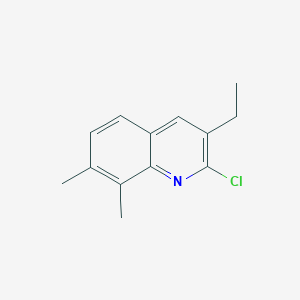

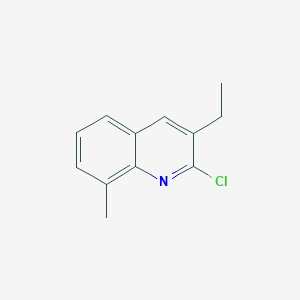

2-Chloro-3-ethyl-7,8-dimethylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-Chloro-3-ethyl-7,8-dimethylquinoline is a derivative of the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse applications, including their use in medicinal chemistry as antimalarial and antimicrobial agents, as well as in materials science and catalysis.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that can include the formation of intermediates, such as those described in the synthesis of 2-(1-(arylimino)ethyl)-8-arylimino-5,6,7-trihydroquinolines . These compounds were synthesized and characterized, indicating the presence of isomer forms due to the migration of a double bond. Similarly, novel 2- and 8-substituted 4-amino-7-chloroquinolines were synthesized, demonstrating the versatility of substituents that can be introduced into the quinoline framework . The synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride also exemplifies the multi-step nature of quinoline synthesis, involving acylation, Bischler-Napieralski reaction, and reduction steps .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex, with the potential for various substituents to influence the overall geometry. For instance, iron dichloride complexes of aryliminoethyl-arylimino-trihydroquinolines were found to adopt distorted bipyramidal coordination geometry at iron, as determined by single-crystal X-ray diffraction studies . The structure of 7-acetyl-8-(4-chlorophenyl)-3-ethylsulfanyl-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile also reveals a significant inclination between the chlorophenyl ring and the pyridine ring of the isoquinoline ring system .

Chemical Reactions Analysis

Quinoline derivatives can participate in a variety of chemical reactions. The iron complexes mentioned previously exhibited high activities toward ethylene polymerization, indicating their potential as catalysts in industrial processes . The reactivity of cyclopalladated compounds derived from quinoline ligands also demonstrates the ability of these compounds to undergo bond cleavage and insertion reactions with alkynes, leading to the formation of organometallic compounds with allylic moieties .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. For example, the presence of electron-donating amino and dimethylamino substituents was found to be compatible with coupling conditions in the synthesis of substituted 4-amino-7-chloroquinolines . The crystal structure of the 7-acetyl-8-(4-chlorophenyl)-3-ethylsulfanyl-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile shows the formation of dimers through hydrogen bonding, which can affect the compound's solubility and stability .

Applications De Recherche Scientifique

Antimycotic Activity

2-Chloro-3-ethyl-7,8-dimethylquinoline has shown potential in antimycotic activity. Compounds related to this chemical, such as 2-Chloro-3-(2-nitro)ethyl- and (2-nitro)vinylquinolines, were synthesized and tested for their in vitro antimycotic activity against various microorganisms including Aspergillus fumigatus and Candida albicans. Several of these compounds exhibited strong inhibition of these microorganisms (Cziáky et al., 1996).

Antitubercular Activity

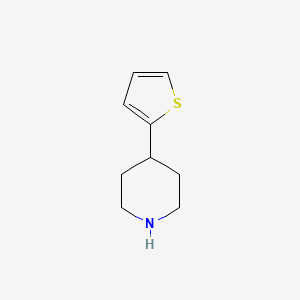

In the field of antitubercular research, novel compounds related to 2-Chloro-3-ethyl-7,8-dimethylquinoline, specifically 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, were designed, synthesized, and evaluated. These compounds demonstrated promising antitubercular agents with lower cytotoxicity profiles, indicating their potential in treating tuberculosis (Marvadi et al., 2020).

Antineoplastic Activity

Anthraquinones containing the [2-[(2-hydroxyethyl)amino]ethyl]amino side chain, similar in structure to 2-Chloro-3-ethyl-7,8-dimethylquinoline, have shown superior antineoplastic activity compared to those containing tertiary amino side chains. This highlights the potential of quinoline derivatives in cancer treatment, though the presence of the specific side chain is an important but not a sufficient factor for significant biological activity (Zee-Cheng et al., 1979).

Synthetic Applications in Organic Chemistry

2-Chloro-3-ethyl-7,8-dimethylquinoline and its analogs have been extensively studied for their synthetic applications in organic chemistry. These compounds have been used to synthesize quinoline ring systems and reactions to construct fused or binary quinoline-core heterocyclic systems. The biological evaluation and synthetic applications of these compounds have been a focus of recent research, indicating their versatility in chemical synthesis (Hamama et al., 2018).

Propriétés

IUPAC Name |

2-chloro-3-ethyl-7,8-dimethylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN/c1-4-10-7-11-6-5-8(2)9(3)12(11)15-13(10)14/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHSPFGLRVSVKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C2C(=C(C=CC2=C1)C)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594448 |

Source

|

| Record name | 2-Chloro-3-ethyl-7,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-ethyl-7,8-dimethylquinoline | |

CAS RN |

917746-29-3 |

Source

|

| Record name | 2-Chloro-3-ethyl-7,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)